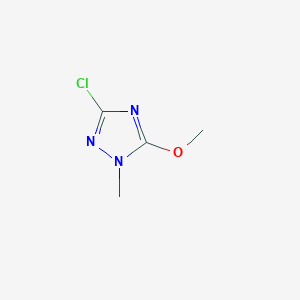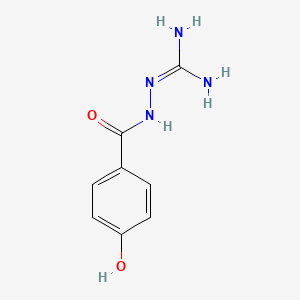
Dihydrochlorure de (4-(trifluorométhyl)benzyl)hydrazine
Vue d'ensemble
Description
“(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is a chemical compound with significant applications in the fields of chemistry and biology. It has a molecular formula of C8H11Cl2F3N2 .
Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” is represented by the formula C8H11Cl2F3N2 . The average mass is 263.087 Da and the monoisotopic mass is 262.025146 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” include a predicted boiling point of 267.9±40.0 °C, a predicted density of 1.253±0.06 g/cm3, and a predicted pKa of 6.77±0.10 .Applications De Recherche Scientifique
Chimie des métaux de transition
En chimie des métaux de transition, le dihydrochlorure de (4-(trifluorométhyl)benzyl)hydrazine est utilisé comme précurseur de ligand. Il est utilisé dans la préparation de complexes avec des métaux comme le chrome, qui ont des applications allant de la catalyse à la science des matériaux. La capacité du composé à se lier aux métaux et à influencer leur réactivité est d’un grand intérêt dans ce domaine.
Chacune de ces applications démontre la polyvalence et l’importance du composé dans la recherche scientifique dans diverses disciplines. Son rôle dans l’avancement de notre compréhension et du développement de nouvelles technologies et solutions est inestimable. La recherche en cours sur ses utilisations potentielles continue de révéler encore plus de possibilités d’application .
Safety and Hazards
Safety data sheets suggest that exposure to “(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride” should be avoided. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
Mécanisme D'action
Target of Action
Related compounds such as 4-(trifluoromethyl)phenylhydrazine have been noted to participate as phenylhydrazine-based reductants in the one-step reduction and functionalization of graphene oxide .
Mode of Action
It’s worth noting that phenylhydrazine-based compounds, which include (4-(trifluoromethyl)benzyl)hydrazine dihydrochloride, are known to act as reductants .
Biochemical Pathways
Related compounds have been used in the synthesis of other compounds, indicating a potential role in various biochemical pathways .
Result of Action
Related compounds have been noted to participate in the reduction and functionalization of graphene oxide , which could suggest potential applications in materials science.
Analyse Biochimique
Cellular Effects
The effects of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism, signal transduction, and gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride exerts its optimal effects without causing harm .
Transport and Distribution
The transport and distribution of (4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its activity and effects on cellular function .
Subcellular Localization
(4-(Trifluoromethyl)benzyl)hydrazine dihydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can affect its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
[4-(trifluoromethyl)phenyl]methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFVUIMVZRDACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)


![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B1455558.png)



![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)


![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)